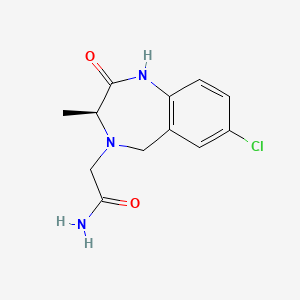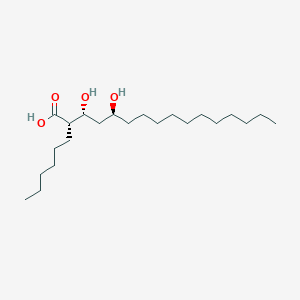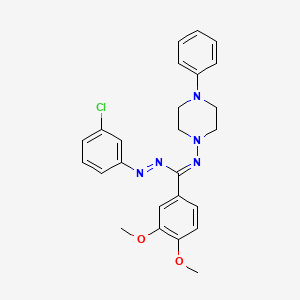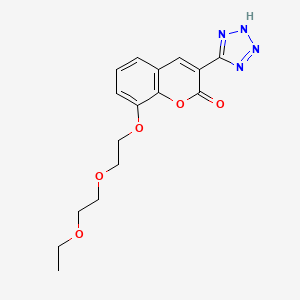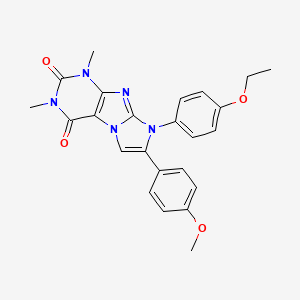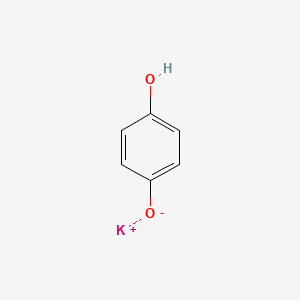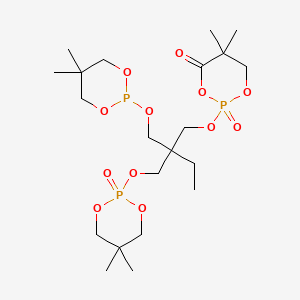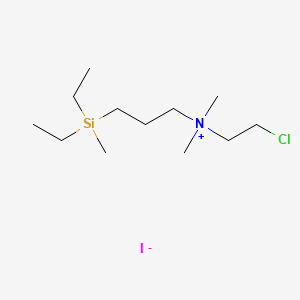
(2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide is a quaternary ammonium compound with a unique structure that combines a chloroethyl group, a diethylmethylsilyl group, and a dimethylammonium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide typically involves the reaction of (2-chloroethyl)dimethylamine with 3-(diethylmethylsilyl)propyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction mixture is usually heated to promote the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
(2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the silyl group.
Hydrolysis: The silyl group is susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the silyl group.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used to hydrolyze the silyl group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Oxidation Products: Oxidation of the silyl group can lead to the formation of silanols or siloxanes.
Hydrolysis Products: Hydrolysis of the silyl group results in the formation of silanols and the corresponding ammonium salt.
科学研究应用
Chemistry
In chemistry, (2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of reactions, making it a valuable tool for the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential use as a biochemical probe. Its ability to interact with biological molecules, such as proteins and nucleic acids, makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to modify biological molecules can be harnessed for the development of new drugs and treatments.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.
作用机制
The mechanism of action of (2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide involves its interaction with molecular targets, such as proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to modifications that affect their function. The silyl group can also interact with other molecules, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
(2-Chloroethyl)trimethylammonium chloride: This compound has a similar structure but lacks the diethylmethylsilyl group.
(2-Chloroethyl)dimethylamine: This compound is a precursor in the synthesis of (2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide.
Uniqueness
The presence of the diethylmethylsilyl group in this compound imparts unique properties to the compound, such as increased hydrophobicity and the ability to participate in silicon-based chemistry. These features distinguish it from other similar compounds and expand its range of applications.
属性
CAS 编号 |
84584-76-9 |
|---|---|
分子式 |
C12H29ClINSi |
分子量 |
377.81 g/mol |
IUPAC 名称 |
2-chloroethyl-[3-[diethyl(methyl)silyl]propyl]-dimethylazanium;iodide |
InChI |
InChI=1S/C12H29ClNSi.HI/c1-6-15(5,7-2)12-8-10-14(3,4)11-9-13;/h6-12H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
YXYVFKPDNZQSFI-UHFFFAOYSA-M |
规范 SMILES |
CC[Si](C)(CC)CCC[N+](C)(C)CCCl.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



